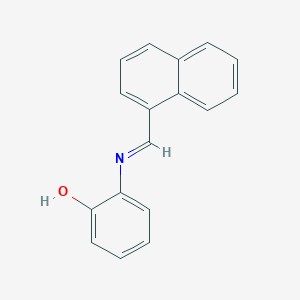
2-(1-Naphthylmethyleneamino)phenol
Cat. No. B8372943
M. Wt: 247.29 g/mol
InChI Key: RLFFDMCGHZPXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08715523B2
Procedure details


6.88 g (40.0 mmol) of 2-hydroxy-1-naphthaldehyde was dissolved in 10 ml ethanol under heating, and 3.72 g (20.0 mmol) of aniline was added. After stirring under reflux at 70° C. for 1 hour, completion of the reaction was confirmed by TLC. Upon being left at rest over night in a refrigerator, a crystal was formed, and the resulting precipitation was filtered by Kiriyama funnel. Drying under reduced pressure at 25° C. for 24 hours gave 2-hydroxy-1-naphthylmethylidene aniline (hereinafter, also referred to as “HNA”) as a yellow crystal (9.17 g, 93%). 0.99 g (4.00 mmol) of HNA was dissolved in 50 ml deaerated ethanol, and 50 ml of a deaerated ethanol solution of 0.40 g (2.00 mmol) of copper acetate monohydrate was added with stirring. Upon stirring under reflux at 70° C. for 1 hour, a precipitation was formed, and completion of the reaction was confirmed by TLC. The resulting precipitation was filtered by Kiriyama funnel, and washed sufficiently with ethanol. Drying under reduced pressure at 25° C. for 24 hours gave a crude product of a complex compound NACu of the following formula as a red-brown crystal (1.10 g, 98%). Further, a part of the resulting crystal was dissolved in tetrahydrofuran, and ethanol having a 4-fold volume thereof was added to deposit a crystal. This crystal was filtered and dried under reduced pressure to give a purified product of the complex compound NACu.



Identifiers


|
REACTION_CXSMILES
|
O[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH:12]=O.[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C([OH:23])C>>[OH:23][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[N:14]=[CH:12][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[CH:11][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.88 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C2=CC=CC=C2C=C1)C=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
3.72 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Upon being left at rest over night in a refrigerator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a crystal was formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting precipitation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered by Kiriyama funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying under reduced pressure at 25° C. for 24 hours
|
|
Duration
|
24 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(N=CC2=CC=CC3=CC=CC=C23)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
